

6-Chloropyridazine-3-thiol CAS number and identifiers

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Compound of Interest

Compound Name: 6-Chloropyridazine-3-thiol

CAS No.: 3916-78-7

Cat. No.: B1277308

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An In-Depth Technical Guide to **6-Chloropyridazine-3-thiol**: Synthesis, Reactivity, and Applications

Executive Summary: **6-Chloropyridazine-3-thiol** is a pivotal heterocyclic building block in modern medicinal and agricultural chemistry. Characterized by its dual-functional nature—a nucleophilic thiol group and an electrophilic carbon center bearing a chlorine atom—this compound offers a versatile platform for synthesizing a diverse array of more complex molecules. Its electron-deficient pyridazine core enhances the reactivity at key positions, making it a favored intermediate in the development of novel therapeutic agents and agrochemicals. This guide provides a comprehensive overview of its chemical identifiers, a field-tested synthesis protocol, an analysis of its core reactivity, and a survey of its applications, with a focus on providing actionable insights for researchers in drug discovery and chemical development.

Core Identifiers and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational to its successful application in research and development. **6-Chloropyridazine-3-thiol** is a

stable, yellow solid under standard conditions.[1] It exists in tautomeric equilibrium with its thione form, 6-chloro-2H-pyridazine-3-thione. For clarity and consistency, this guide will refer to the compound by its thiol name.

All essential identifiers and key physicochemical data have been consolidated in the table below for rapid reference.

Identifier/Property	Value	Source(s)
CAS Number	3916-78-7	[2][3]
Molecular Formula	C ₄ H ₃ ClN ₂ S	[2]
Molecular Weight	146.60 g/mol	[2]
IUPAC Name	6-chloro-1,2-dihydropyridazine-3-thione	N/A
Synonyms	6-Chloro-3-pyridazinethiol, 3-Chloro-6-mercaptopyridazine	[2]
InChI Key	ABQHEWLZYQXHY-UHFFFAOYSA-N	N/A
Canonical SMILES	C1=CC(=NNC1=S)Cl	N/A
Appearance	Yellow Solid	[1]
Density	1.53 g/cm ³	[2]
Boiling Point	220.4 °C at 760 mmHg	[2]
Flash Point	87.1 °C	[2]
Storage Temperature	2 to 8 °C	[4]

Synthesis and Purification: A Validated Protocol

The most common and efficient synthesis of **6-Chloropyridazine-3-thiol** involves the regioselective nucleophilic aromatic substitution (S_NAr) on the readily available precursor, 3,6-dichloropyridazine. The pyridazine ring is inherently electron-deficient due to the presence of

two adjacent nitrogen atoms, which activates the C-Cl bonds towards nucleophilic attack.^[5] The reaction with sodium hydrosulfide (NaSH) preferentially displaces one chlorine atom.

The following protocol, adapted from established literature, provides a robust and high-yielding pathway to the target compound.^[1]

Experimental Protocol: Synthesis from 3,6-Dichloropyridazine

Objective: To synthesize **6-Chloropyridazine-3-thiol** with high purity and yield.

Materials:

- 3,6-Dichloropyridazine (5.0 g)
- Sodium hydrosulfide (3.78 g)
- Ethanol (88 mL)
- Water (12.5 mL)
- 2 M Sodium Hydroxide (NaOH) solution
- 6 M Hydrochloric Acid (HCl) solution
- Round-bottom flask with reflux condenser
- Magnetic stirrer with heating mantle
- Filtration apparatus (Büchner funnel)
- pH meter or pH paper

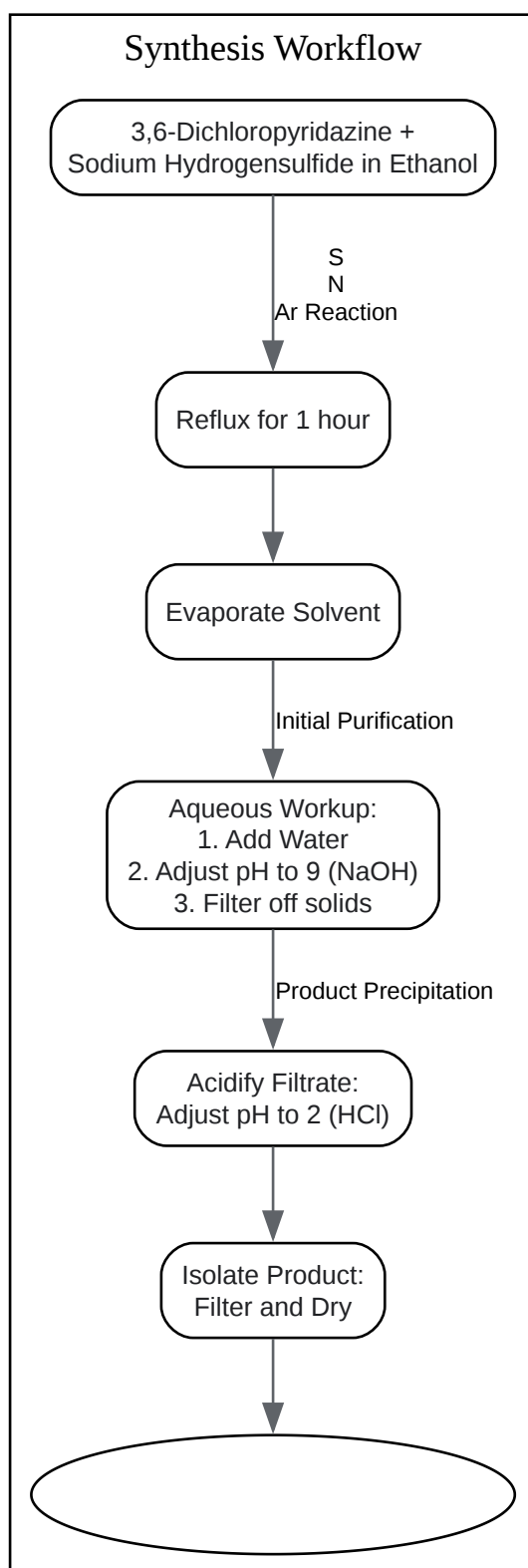
Methodology:

- Reaction Setup: To a suspension of sodium hydrosulfide (3.78 g) in ethanol (88 mL) in a round-bottom flask, add 3,6-dichloropyridazine (5.0 g).^[1]

- Causality Insight: Ethanol is chosen as the solvent for its ability to dissolve the organic precursor while being compatible with the inorganic nucleophile. The reaction is run as a suspension.
- Nucleophilic Substitution: Heat the mixture to reflux with stirring for 1 hour.^[1]
 - Causality Insight: Heating provides the necessary activation energy for the S_NAr reaction. The hydrosulfide anion (HS⁻) acts as the nucleophile, attacking one of the electron-deficient carbons at position 3 or 6 and displacing a chloride ion. The monosubstitution is favored under these controlled conditions.
- Solvent Removal: After cooling, evaporate the solvent under reduced pressure.^[1]
- Aqueous Workup (Base Wash): Add water (12.5 mL) to the residue. Adjust the pH to approximately 9 with 2 M NaOH solution.^[1] Filter off any precipitate.
 - Causality Insight: This step serves two purposes. First, it dissolves the desired product, which forms a sodium thiolate salt in the basic aqueous solution. Second, any unreacted 3,6-dichloropyridazine, being insoluble in water, is removed by filtration, providing an initial purification step.
- Precipitation (Acidification): Transfer the filtrate to a clean flask and adjust the pH to approximately 2 with 6 M HCl.^[1]
 - Causality Insight: Acidification protonates the thiolate anion, converting it back to the neutral thiol form. Due to its significantly lower solubility in water compared to its salt form, the product precipitates out of the solution as a solid.
- Isolation and Drying: Collect the resulting yellow precipitate by filtration, wash with a small amount of cold water, and dry thoroughly to yield the final product (Expected yield: ~4.74 g, 96%).^[1]

Synthesis Workflow Diagram

The logical flow of the synthesis protocol is depicted below.



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Caption: Workflow for the synthesis of **6-Chloropyridazine-3-thiol**.

Key Chemical Reactivity and Derivatization

The synthetic utility of **6-Chloropyridazine-3-thiol** stems from its two orthogonal reactive sites: the thiol group at the C3 position and the chloro group at the C6 position. This allows for selective, stepwise functionalization, making it a valuable scaffold for building molecular complexity.

Reactivity at the Thiol (C3) Position

The thiol group is a potent nucleophile, particularly after deprotonation to the thiolate anion with a mild base. Its most common reaction is S-alkylation with various electrophiles, such as alkyl halides, to form stable thioether linkages.[6]

General Protocol for S-Alkylation:

- Dissolve **6-Chloropyridazine-3-thiol** in a suitable polar aprotic solvent (e.g., DMF, Acetone).
- Add a base (e.g., K_2CO_3 , NaH) to deprotonate the thiol, forming the thiolate in situ.
- Add the alkylating agent (e.g., an alkyl halide, R-X) and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
- Perform a standard aqueous workup and purify the resulting thioether by crystallization or column chromatography.

Reactivity at the Chloro (C6) Position

The chlorine atom at the C6 position is susceptible to Nucleophilic Aromatic Substitution (SNAr).[5] The electron-deficient nature of the pyridazine ring stabilizes the negatively charged Meisenheimer complex intermediate, facilitating the displacement of the chloride ion by a range of nucleophiles.[7][8] This reaction is fundamental to creating libraries of derivatives for structure-activity relationship (SAR) studies. Common nucleophiles include amines, alkoxides, and thiolates.[7]

General Protocol for SNAr:

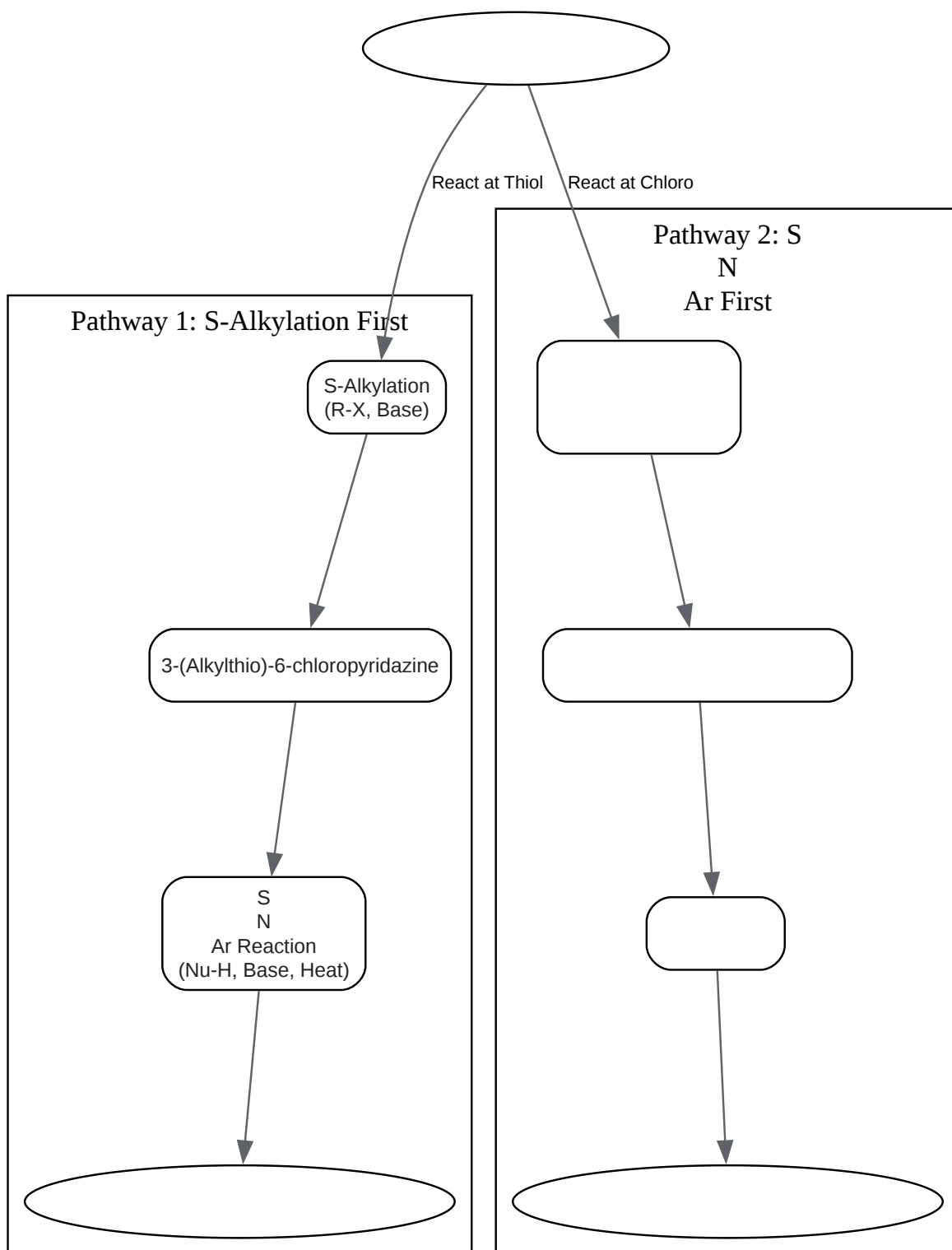
- Combine the 6-substituted-3-chloropyridazine derivative (e.g., a thioether from step 3.1) and the nucleophile (Nu-H, e.g., a primary/secondary amine) in a suitable solvent (e.g., Dioxane,

DMF, n-Butanol).

- If the nucleophile is neutral, a base (e.g., K_2CO_3 , Et_3N) is often required.
- Heat the reaction mixture, often in a sealed vessel, at temperatures ranging from 80 to 180 °C.[7]
- Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture and perform an aqueous workup followed by purification.

Reactivity and Derivatization Diagram

The dual reactivity allows for a modular approach to synthesizing diverse chemical libraries from a single intermediate.



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Caption: Dual reaction pathways for derivatizing **6-Chloropyridazine-3-thiol**.

Applications in Research and Development

The pyridazine scaffold is a "privileged structure" in drug discovery, and **6-Chloropyridazine-3-thiol** serves as a key entry point to this chemical space.[9]

- **Pharmaceutical Research:** This compound is a critical intermediate for pharmaceuticals.[2] Its derivatives have shown significant biological activity:
 - **Antiplatelet Agents:** The thiol moiety can be used to mimic endogenous ligands. Notably, derivatives of this scaffold have been investigated as potent inhibitors of the P2Y12 receptor, a key target for preventing platelet aggregation in thrombotic disorders.
 - **Anticancer Properties:** New series of 3-allylthio-6-aminopyridazines, synthesized from a 6-chloropyridazine precursor, have demonstrated antiproliferative activities against various cancer cell lines, including lung, prostate, and colon cancer.
 - **Antimicrobial Activity:** The pyridazine core is present in various compounds with antibacterial and antifungal properties.
- **Agrochemical Development:** It is used as an intermediate in the synthesis of agrochemicals, particularly herbicides and plant growth regulators.[10] The functional groups allow for the creation of molecules with favorable environmental stability and metabolic profiles.[10]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all laboratory chemicals is paramount. **6-Chloropyridazine-3-thiol** is classified as an irritant and requires careful handling.[4]

- **Hazard Identification:**
 - Harmful if swallowed, in contact with skin, or if inhaled.[4]
 - Causes skin and serious eye irritation.[4]
 - May cause respiratory irritation.[4]
- **Personal Protective Equipment (PPE):**

- Eye/Face Protection: Wear chemical safety goggles as described by OSHA or European Standard EN166.[11]
- Hand Protection: Wear appropriate chemical-resistant gloves. Inspect gloves prior to use. [11]
- Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin exposure.[11]
- Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust.[11]
- Handling and Storage:
 - Handling: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[11]
 - Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage is between +2 to +8 °C.[4] Keep away from strong oxidizing agents.[11]
- First Aid Measures:
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[11]
 - Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[11]
 - Inhalation: Move victim to fresh air. Call a poison center or doctor if you feel unwell.[11]
 - Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell. Do NOT induce vomiting.[11]

Conclusion

6-Chloropyridazine-3-thiol is more than a simple chemical intermediate; it is an enabling tool for innovation in the life sciences. Its predictable and versatile reactivity, coupled with a

straightforward and high-yielding synthesis, makes it an invaluable asset for medicinal and agricultural chemists. By understanding its fundamental properties, synthesis, and reactivity as detailed in this guide, researchers can better leverage this powerful scaffold to design and create the next generation of high-value molecules.

References

- Luminix Health. (n.d.). **6-Chloropyridazine-3-thiol**. Retrieved from [\[Link\]](#)
- Coad, P., et al. (1963). Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines. *The Journal of Organic Chemistry*. Retrieved from [\[Link\]](#)
- INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Retrieved from [\[Link\]](#)
- Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Retrieved from [\[Link\]](#)
- NIH. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Retrieved from [\[Link\]](#)
- Reagentgate. (n.d.). CAS#3916-78-7|**6-CHLOROPYRIDAZINE-3-THIOL**. Retrieved from [\[Link\]](#)
- ResearchGate. (2025). Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study. Retrieved from [\[Link\]](#)
- Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Retrieved from [\[Link\]](#)
- PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from [\[Link\]](#)
- YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [\[Link\]](#)
- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [\[Link\]](#)
- MySkinRecipes. (n.d.). **6-chloropyridazine-3-thiol**. Retrieved from [\[Link\]](#)

- Journal of Materials and Environmental Science. (2015). Alkylation of Thiols in Green Mediums. Retrieved from [[Link](#)]
- PubMed. (2010). Synthesis and anticancer activities of new 3-allylthio-6-(mono or disubstituted)aminopyridazines. Retrieved from [[Link](#)]

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Sources

- 1. 6-CHLOROPYRIDAZINE-3-THIOL synthesis - chemicalbook [[chemicalbook.com](https://www.chemicalbook.com)]
- 2. [echemi.com](https://www.echemi.com) [[echemi.com](https://www.echemi.com)]
- 3. 3916-78-7 CAS MSDS (6-CHLOROPYRIDAZINE-3-THIOL) Melting Point Boiling Point Density CAS Chemical Properties [[chemicalbook.com](https://www.chemicalbook.com)]
- 4. [luminixhealth.com](https://www.luminixhealth.com) [[luminixhealth.com](https://www.luminixhealth.com)]
- 5. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [jmaterenvironsci.com](https://www.jmaterenvironsci.com) [[jmaterenvironsci.com](https://www.jmaterenvironsci.com)]
- 7. [pdf.benchchem.com](https://www.pdf.benchchem.com) [[pdf.benchchem.com](https://www.pdf.benchchem.com)]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
- 10. 6-chloropyridazine-3-thiol [[myskinrecipes.com](https://www.myskinrecipes.com)]
- 11. [fishersci.com](https://www.fishersci.com) [[fishersci.com](https://www.fishersci.com)]
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